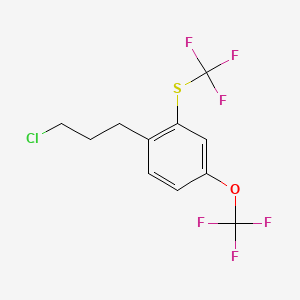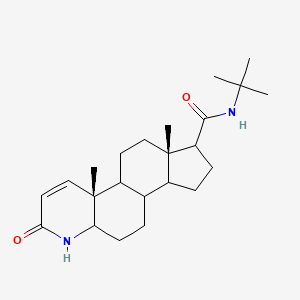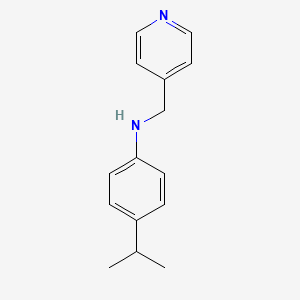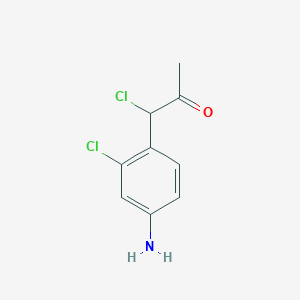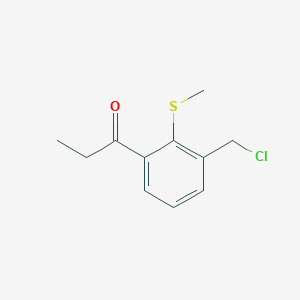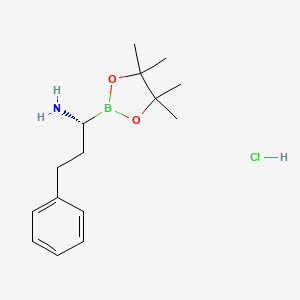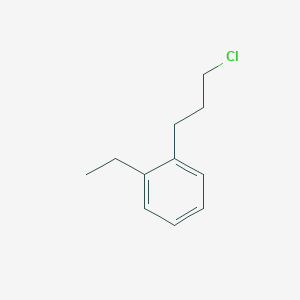
1-(3-Chloropropyl)-2-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-ethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-2-ethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2-ethylbenzene with 1,3-dichloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as aluminum chloride or zeolites can be used to enhance the reaction efficiency. The process is optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropyl)-2-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-(3-propyl)-2-ethylbenzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed:
Nucleophilic Substitution: 1-(3-Hydroxypropyl)-2-ethylbenzene, 1-(3-Aminopropyl)-2-ethylbenzene.
Oxidation: 1-(3-Chloropropyl)-2-ethylbenzoic acid, 1-(3-Chloropropyl)-2-ethylbenzaldehyde.
Reduction: 1-(3-Propyl)-2-ethylbenzene.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of alkylating agents on biological systems. It serves as a model compound for understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In industrial chemistry, this compound is used in the production of specialty chemicals, including surfactants and polymers. Its unique structure allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Chloropropyl)-2-ethylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the ethyl group undergoes transformation to form carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific chemical reaction and the conditions under which it occurs.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-2-ethylbenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar 3-chloropropyl group but differs in its aromatic ring structure and additional substituents.
(3-Chloropropyl)trimethoxysilane: This compound contains a 3-chloropropyl group attached to a silicon atom, making it useful in surface modification and material science applications.
Propriétés
Formule moléculaire |
C11H15Cl |
|---|---|
Poids moléculaire |
182.69 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2-ethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-4,6-7H,2,5,8-9H2,1H3 |
Clé InChI |
LCEPNYQWVUBRLR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


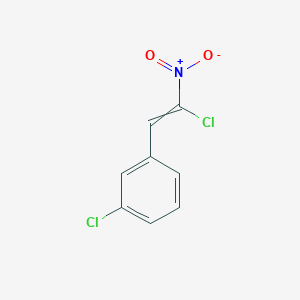
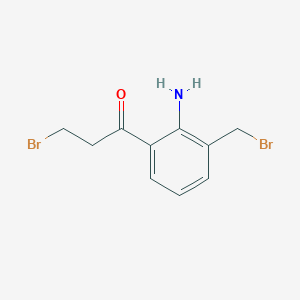
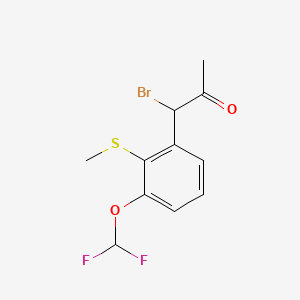
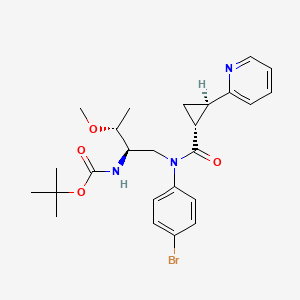
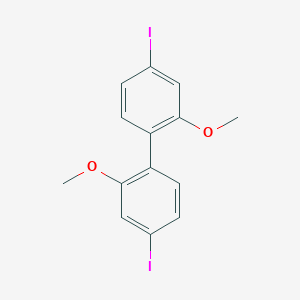
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)
